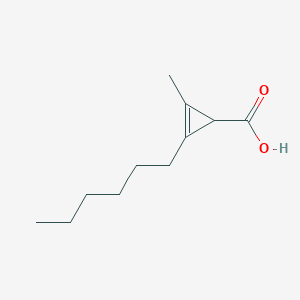
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopropene, a highly strained and reactive three-membered ring structure. The compound is characterized by the presence of a carboxylic acid group attached to the cyclopropene ring, along with hexyl and methyl substituents. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid species. For example, the reaction of ethyl diazoacetate with an alkyne in the presence of a rhodium catalyst can yield cyclopropene derivatives . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: It can be employed in studies of enzyme inhibition and protein interactions due to its reactive cyclopropene ring.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- involves its highly strained cyclopropene ring, which makes it reactive towards various chemical species. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with molecular targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester: This compound has phenyl groups instead of hexyl and methyl substituents, leading to different chemical properties and reactivity.
2-Cyclopropene-1-carboxylic acid, 2-ethyl-3-phenyl-, methyl ester: The presence of ethyl and phenyl groups alters its reactivity compared to the hexyl and methyl substituents.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is unique due to its specific substituents, which influence its solubility, reactivity, and potential applications. The hexyl group provides hydrophobic characteristics, while the methyl group adds steric effects, making it distinct from other cyclopropene derivatives.
Properties
CAS No. |
824425-12-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hexyl-3-methylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-9-8(2)10(9)11(12)13/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
FCMLBVCAXABDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
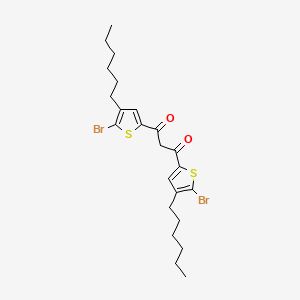
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
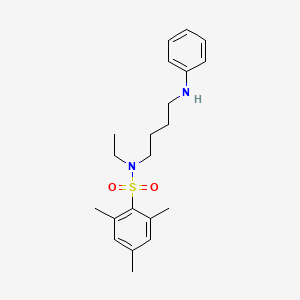
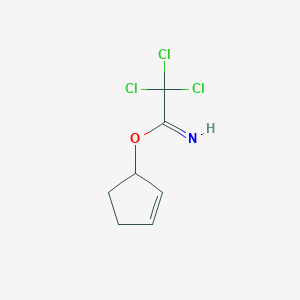
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
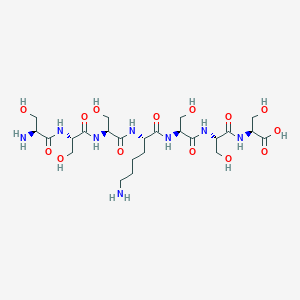
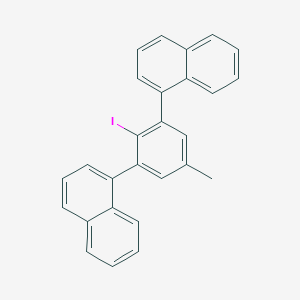
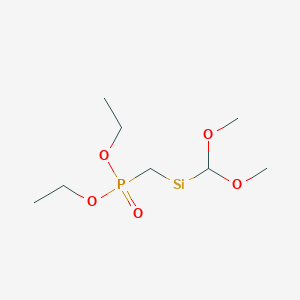
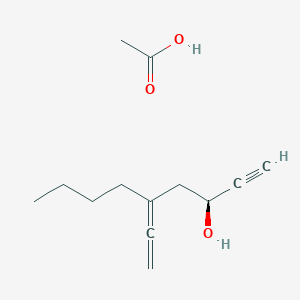

![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)
